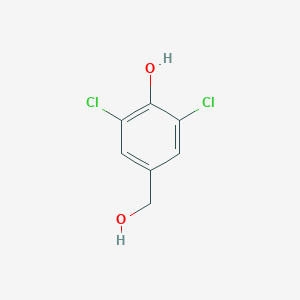
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Daidzein" and is a member of the isoflavone family of compounds. Daidzein has been found to have a range of biochemical and physiological effects that make it an interesting compound for further study.
Wirkmechanismus
The mechanism of action of daidzein is not yet fully understood, but it is thought to involve a number of different pathways. One proposed mechanism is that daidzein binds to estrogen receptors in the body, which can have a range of effects on various tissues. Daidzein has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
Daidzein has a number of biochemical and physiological effects that make it an interesting compound for further study. It has been found to have anti-inflammatory properties, which may be beneficial in a number of different disease states. Daidzein has also been found to have effects on bone health, with some studies suggesting that it may help to prevent osteoporosis. Other studies have suggested that daidzein may have beneficial effects on cardiovascular health, including lowering cholesterol levels and reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using daidzein in lab experiments is that it is a relatively stable compound that can be easily synthesized or extracted from natural sources. Daidzein is also relatively inexpensive compared to other compounds that are commonly used in scientific research. One limitation of using daidzein is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on daidzein. One area of interest is in the development of new cancer therapies based on daidzein and other isoflavones. Another area of interest is in the development of new treatments for osteoporosis and other bone disorders. Additionally, there is ongoing research into the potential cardiovascular benefits of daidzein, as well as its effects on menopausal symptoms and other hormonal imbalances.
Synthesemethoden
Daidzein can be synthesized through a number of different methods, including chemical synthesis and extraction from natural sources. One common method for synthesizing daidzein is through the use of a palladium-catalyzed coupling reaction between a substituted phenol and an alkynyl compound. This method has been shown to be effective in producing high yields of daidzein with good purity.
Wissenschaftliche Forschungsanwendungen
Daidzein has been the subject of a great deal of scientific research due to its potential applications in a number of different fields. One area of interest is in the field of cancer research, where daidzein has been found to have anti-cancer properties. Studies have shown that daidzein can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Other areas of research include cardiovascular health, bone health, and menopausal symptoms.
Eigenschaften
CAS-Nummer |
148711-81-3 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride |
Molekularformel |
C21H31ClN2O5 |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H30N2O5.ClH/c1-4-25-17-15-16-7-8-18(24)28-19(16)21(20(17)26-5-2)27-14-6-9-23-12-10-22(3)11-13-23;/h7-8,15H,4-6,9-14H2,1-3H3;1H |
InChI-Schlüssel |
XLBYZMCYDWVKTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
Kanonische SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
Andere CAS-Nummern |
148711-81-3 |
Synonyme |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




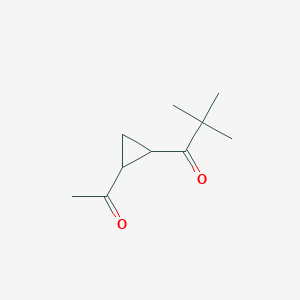

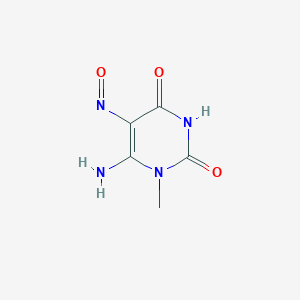

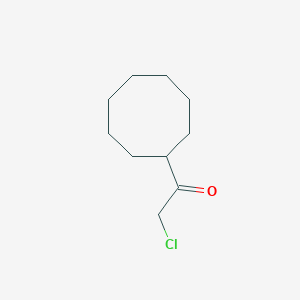
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
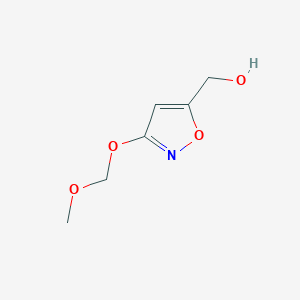
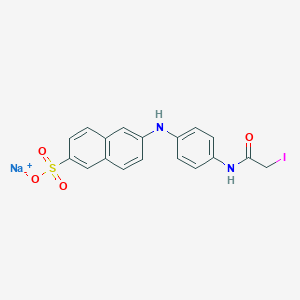
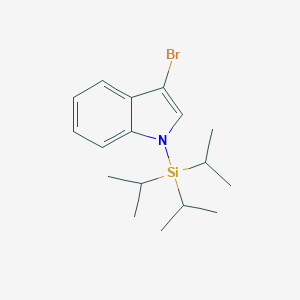
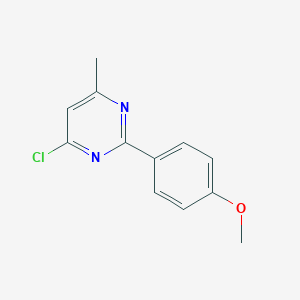
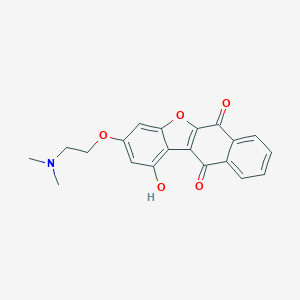
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)
